molecular formula C10H10CuN2O2S2 B126474 CopperPyrithione CAS No. 154592-20-8

CopperPyrithione

Cat. No.: B126474
CAS No.: 154592-20-8
M. Wt: 317.9 g/mol
InChI Key: QHNCWVQDOPICKC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Copper Pyrithione (CuPT) is known to target a variety of organisms, including bacteria, fungi, and algae . It has also been found to have significant biological activity against cancer cells . In the context of its use as an antifouling agent, the primary targets are marine organisms that contribute to biofouling, such as marine algae and slime-forming bacteria .

Mode of Action

CuPT acts on microbial membranes to eliminate certain ion gradients that are used by bacteria to store energy and by fungi as the source of energy for nutrient transport . It has been found that pyrithione, the active portion of CuPT, eliminates fungal membrane charge gradients and inhibits the membrane-associated proton pump . This activity would inhibit membrane transport of nutrients, leading to starvation and eventual death of the target organisms .

Biochemical Pathways

It is known that the compound disrupts ion gradients across cell membranes, which are crucial for various cellular functions . This disruption can lead to a collapse of H+ gradients, K+ gradients, and other cell ion gradients important to cell function .

Pharmacokinetics

CuPT has extremely low aqueous solubility, which limits its applicability . Researchers have developed a series of peg-substituted pyrithione copper (ii) complexes with significantly increased aqueous solubility . These complexes retain the biological activity of CuPT while improving its solubility, thereby potentially enhancing its bioavailability .

Result of Action

The action of CuPT results in a variety of molecular and cellular effects. For instance, it has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . In zebrafish embryos, exposure to CuPT resulted in morphological abnormalities in notochord and muscle architecture . At the molecular level, CuPT exposure led to a significant decrease in the expression of genes involved in antioxidant response, detoxification, Cu transport, energy metabolism, and cell cycle regulation .

Biochemical Analysis

Biochemical Properties

Copper Pyrithione interacts with various enzymes and proteins in biochemical reactions. It has shown excellent biological activity against cancer cells and bacterial cells . The copper pyrithione complex is more thermodynamically stable, and copper has a higher affinity for the pyrithione ligands than other metals .

Cellular Effects

Copper Pyrithione has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . It suppresses all parameters in the neurite outgrowth assays, including neurite length . It also downregulates the expression of genes involved in neurodevelopment and maturation and upregulates astrocyte markers .

Molecular Mechanism

Copper Pyrithione exerts its effects at the molecular level through various mechanisms. It has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols to furnish corresponding carbonyl compounds in high yields of up to 98% . This type of reaction can be carried out in mild conditions, using molecular oxygen or air as the oxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper Pyrithione change over time. For instance, in a study on rainbow trout, a 24-hour acute exposure to Copper Pyrithione induced 85% mortality in 15 hours . The 8- and 16-day toxicokinetics showed a greater accumulation of copper in the gills of fish exposed to Copper Pyrithione compared to fish exposed to Cu 2+ from CuSO 4 .

Dosage Effects in Animal Models

The effects of Copper Pyrithione vary with different dosages in animal models. In zebrafish embryos, exposure to increasing concentrations of Copper Pyrithione for 24 hours resulted in morphological abnormalities at concentrations of 12 µg/L and higher . At 120 hours post-fertilization, 47% of the 64 µg/L Copper Pyrithione treated embryos hatched .

Metabolic Pathways

It is known that Copper Pyrithione induces mitochondrial dysfunction and promotes the generation of reactive oxygen species .

Transport and Distribution

Copper Pyrithione is transported and distributed within cells and tissues. The 8- and 16-day toxicokinetics showed a greater accumulation of copper in the gills of fish exposed to Copper Pyrithione compared to fish exposed to Cu 2+ from CuSO 4 .

Subcellular Localization

It is known that Copper Pyrithione induces mitochondrial dysfunction , suggesting that it may localize to the mitochondria within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper Pyrithione can be synthesized through an ion-exchange reaction involving a copper salt and a pyrithione salt in the presence of surfactants . This method produces a gel-free dispersion or solution of Copper Pyrithione. The reaction typically involves mixing the reactants under controlled conditions to ensure the formation of the desired complex.

Industrial Production Methods: In industrial settings, Copper Pyrithione is produced using similar ion-exchange reactions but on a larger scale. The process involves the use of surfactants to stabilize the dispersion and prevent gel formation. The resulting product is then processed into various forms, such as solid particulate compositions or solutions, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions: Copper Pyrithione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of secondary and primary benzyl alcohols to carbonyl compounds using molecular oxygen or air as the oxidant . This reaction is carried out under mild conditions and exhibits high selectivity and yield.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carbonyl compounds, such as aldehydes and ketones, which are valuable intermediates in organic synthesis .

Properties

IUPAC Name

copper;1-hydroxypyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCWVQDOPICKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10CuN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154592-20-8
Record name Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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